molecular formula C21H21NO3 B14609838 4-Cyanophenyl 3-(4-butoxyphenyl)-2-methylprop-2-enoate CAS No. 60753-65-3

4-Cyanophenyl 3-(4-butoxyphenyl)-2-methylprop-2-enoate

Cat. No.: B14609838
CAS No.: 60753-65-3
M. Wt: 335.4 g/mol
InChI Key: JEQGVHJMSMGOOX-UHFFFAOYSA-N
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Description

4-Cyanophenyl 3-(4-butoxyphenyl)-2-methylprop-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a cyanophenyl group and a butoxyphenyl group attached to a methylprop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 3-(4-butoxyphenyl)-2-methylprop-2-enoate typically involves the esterification of 4-cyanophenol with 3-(4-butoxyphenyl)-2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired ester in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 3-(4-butoxyphenyl)-2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Cyanophenyl 3-(4-butoxyphenyl)-2-methylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, such as liquid crystals for display technologies.

Mechanism of Action

The mechanism by which 4-Cyanophenyl 3-(4-butoxyphenyl)-2-methylprop-2-enoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl isocyanate
  • 2-Propenoic acid, 3-(4-cyanophenyl)-, 4-butoxyphenyl ester

Uniqueness

4-Cyanophenyl 3-(4-butoxyphenyl)-2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, particularly in the fields of materials science and pharmaceuticals.

Properties

CAS No.

60753-65-3

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

(4-cyanophenyl) 3-(4-butoxyphenyl)-2-methylprop-2-enoate

InChI

InChI=1S/C21H21NO3/c1-3-4-13-24-19-9-5-17(6-10-19)14-16(2)21(23)25-20-11-7-18(15-22)8-12-20/h5-12,14H,3-4,13H2,1-2H3

InChI Key

JEQGVHJMSMGOOX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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